molecular formula C15H11Br2N3O B10993047 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide

Cat. No.: B10993047
M. Wt: 409.07 g/mol
InChI Key: HXHJQNGKDWZTCN-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole ring and a brominated pyridine ring connected by an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Bromination of Pyridine: The pyridine ring is brominated using similar reagents and conditions.

    Coupling Reaction: The brominated indole and brominated pyridine are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the indole and pyridine rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the indole or pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups, while oxidation or reduction could modify the oxidation state of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyridine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The brominated rings may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)acetamide: Lacks the bromine atoms, which may affect its biological activity and chemical reactivity.

    N-(5-bromopyridin-2-yl)acetamide:

    2-(6-chloro-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine, which may alter its chemical and biological properties.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide is unique due to the presence of both brominated indole and pyridine rings, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H11Br2N3O

Molecular Weight

409.07 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C15H11Br2N3O/c16-11-2-1-10-5-6-20(13(10)7-11)9-15(21)19-14-4-3-12(17)8-18-14/h1-8H,9H2,(H,18,19,21)

InChI Key

HXHJQNGKDWZTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=C(C=C3)Br)Br

Origin of Product

United States

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